
4-Butoxy-2,3-dinitrophenyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxy-2,3-dinitrophenyl 4-methylbenzoate is an organic compound with the molecular formula C18H18N2O7 It is a derivative of phenyl benzoate, featuring nitro groups and a butoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-2,3-dinitrophenyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 4-butoxy-2,3-dinitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Butoxy-2,3-dinitrophenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkoxy reagents, nucleophilic catalysts.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-Amino-2,3-dinitrophenyl 4-methylbenzoate.
Substitution: Various alkoxy-substituted derivatives.
Hydrolysis: 4-Methylbenzoic acid and 4-butoxy-2,3-dinitrophenol.
Aplicaciones Científicas De Investigación
4-Butoxy-2,3-dinitrophenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Butoxy-2,3-dinitrophenyl 4-methylbenzoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the ester bond can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Butoxy-2,3-dinitrophenol
- 4-Methylbenzoic acid
- 2,3-Dinitrophenyl 4-methylbenzoate
Uniqueness
4-Butoxy-2,3-dinitrophenyl 4-methylbenzoate is unique due to the presence of both butoxy and nitro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C18H18N2O7 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
(4-butoxy-2,3-dinitrophenyl) 4-methylbenzoate |
InChI |
InChI=1S/C18H18N2O7/c1-3-4-11-26-14-9-10-15(17(20(24)25)16(14)19(22)23)27-18(21)13-7-5-12(2)6-8-13/h5-10H,3-4,11H2,1-2H3 |
Clave InChI |
BUBPWFXWOAVKGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C(=C(C=C1)OC(=O)C2=CC=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


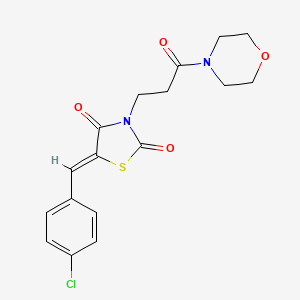
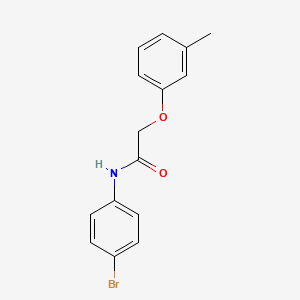
![(2E)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B11706768.png)
![2-[4-(propan-2-yl)phenoxy]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11706776.png)
![(4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706781.png)

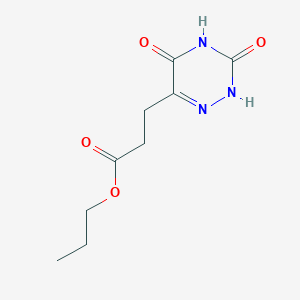
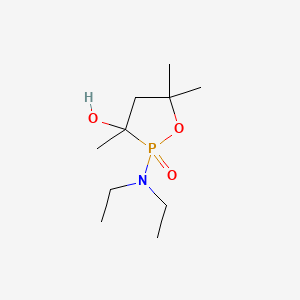
![5-[(4-Ethoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11706793.png)
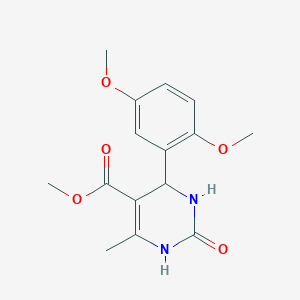
![4-methyl-5'-(4-nitrophenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B11706802.png)
![N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11706805.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11706811.png)
